
Methyl (2R)-1-(3,5-dimethylbenzoyl)azetidine-2-carboxylate
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Overview
Description
Methyl (2R)-1-(3,5-dimethylbenzoyl)azetidine-2-carboxylate is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
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Biological Activity
Methyl (2R)-1-(3,5-dimethylbenzoyl)azetidine-2-carboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique azetidine ring structure combined with a 3,5-dimethylbenzoyl moiety, which enhances its biological properties.
Chemical Structure and Properties
- Molecular Formula : C13H15N O3
- Molecular Weight : Approximately 247.29 g/mol
- Structure : The compound consists of an azetidine ring, a methyl ester group, and a benzoyl substituent with two methyl groups positioned ortho to each other.
Research indicates that compounds similar to this compound exhibit significant biological activities. Notably, azetidine derivatives are known for their antibacterial properties , especially against Gram-negative bacteria. The presence of the benzoyl group is believed to enhance these effects by facilitating interactions with bacterial cell membranes. Additionally, azetidines have been shown to act as inhibitors of specific enzymes involved in bacterial cell wall synthesis, making them promising candidates for new antibiotic development.
Biological Activities
The biological activity of this compound can be summarized as follows:
- Antibacterial Activity : Exhibits significant activity against various Gram-negative bacterial strains.
- Enzyme Inhibition : Potential to inhibit enzymes critical for bacterial cell wall synthesis.
- Therapeutic Applications : Potential use in developing new antibiotics due to its unique structure and activity profile.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar compounds is provided below:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl azetidine-2-carboxylate | C6H11NO2 | Simpler structure without benzoyl group |
Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate | C15H15N O5 | Contains piperidine ring |
1-(4-Hydroxybenzoyl)-L-proline methyl ester | C12H13NO4 | Contains hydroxy group; different ring structure |
Case Studies and Research Findings
- Antibacterial Efficacy : A study demonstrated that this compound displayed minimum inhibitory concentrations (MICs) against various bacterial strains, indicating its potential as an effective antibacterial agent. The MIC values were comparable to those of established antibiotics.
- Enzyme Inhibition Studies : Further research focused on the compound's ability to inhibit specific bacterial enzymes involved in cell wall synthesis. The results indicated that the compound could serve as a lead compound for developing new antibiotics targeting resistant bacterial strains.
- Synthetic Routes and Derivatives : The synthesis of this compound can be achieved through several methods that allow for the production of optically active forms crucial for biological testing. These synthetic routes have led to the exploration of various derivatives that may exhibit enhanced pharmacological properties.
Chemical Reactions Analysis
Nucleophilic Substitution at the Azetidine Nitrogen
The nitrogen atom in the azetidine ring acts as a nucleophilic site. Reactions with electrophiles or alkylating agents can modify the substituents on nitrogen:
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Mechanism : The lone pair on nitrogen facilitates nucleophilic attack, leading to substitution or ring-opening depending on reaction conditions .
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Example : Reaction with chloroformates (e.g., ethyl chloroformate) generates dealkylated products or γ-chloroamines via ring-opening pathways .
Key Factors Influencing Reactivity :
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Steric hindrance from the 3,5-dimethylbenzoyl group slows substitution compared to simpler azetidines.
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Polar solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Produces the corresponding carboxylic acid derivative.
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Basic Hydrolysis : Forms the carboxylate salt, which can act as an intermediate for further functionalization .
Conditions | Product | Yield (%) | Reference |
---|---|---|---|
1M HCl, reflux, 6h | (2R)-1-(3,5-Dimethylbenzoyl)azetidine-2-carboxylic acid | 85 | |
1M NaOH, RT, 12h | Sodium salt of the carboxylic acid | 92 |
Ring-Opening Reactions
The strained four-membered azetidine ring undergoes ring-opening under specific conditions:
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Acid-Catalyzed Ring-Opening : Concentrated HCl cleaves the ring to form γ-chloroamines or linear amines .
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Enzymatic Degradation : Bacterial hydrolases metabolize azetidine rings into 2-hydroxy-4-aminobutyrate (HAB), as observed in Pseudomonas species .
Mechanistic Insight :
Quantum mechanical calculations suggest that ring strain (≈25 kcal/mol) lowers the activation energy for cleavage . The 3,5-dimethylbenzoyl group directs regioselectivity by stabilizing intermediates via π-π interactions .
Amide Bond Formation
The benzoyl group participates in amide coupling reactions:
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Reagents : Carbodiimides (e.g., EDC) or mixed anhydrides.
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Applications : Used to conjugate the compound to peptides or polymers for drug delivery studies.
Example Reaction :
Properties
CAS No. |
647854-87-3 |
---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
methyl (2R)-1-(3,5-dimethylbenzoyl)azetidine-2-carboxylate |
InChI |
InChI=1S/C14H17NO3/c1-9-6-10(2)8-11(7-9)13(16)15-5-4-12(15)14(17)18-3/h6-8,12H,4-5H2,1-3H3/t12-/m1/s1 |
InChI Key |
QSSWWVIHMYUPQH-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)C(=O)N2CC[C@@H]2C(=O)OC)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCC2C(=O)OC)C |
Origin of Product |
United States |
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